Superior NPY Receptor Subtype Selectivity vs. Closest Analogs
Lu AA33810 demonstrates high selectivity for the Y5 receptor compared to other NPY receptor subtypes. In HEK293 membranes expressing rat receptors, it displays Ki values of >10 µM for Y1, Y2, and Y4 receptors, resulting in a selectivity window of >6600-fold [1]. This degree of selectivity is superior to other well-characterized Y5 antagonists. For example, CGP 71683, a widely used reference antagonist, has IC50 values of 2,765 nM (Y1), 7,187 nM (Y2), and 5,637 nM (Y4) against the same receptor subtypes, yielding lower selectivity ratios (e.g., ~1975-fold for Y5 over Y1) [2]. Velneperit (S-2367), another Y5 antagonist, has a reported Ki of 5.3 nM and is also selective, but detailed quantitative cross-receptor data in the same assay format are not as extensively published [3].
| Evidence Dimension | Receptor Binding Selectivity (Ki / IC50) |
|---|---|
| Target Compound Data | Lu AA33810: Y5 Ki = 1.5 nM; Y1, Y2, Y4 Ki > 10,000 nM |
| Comparator Or Baseline | CGP 71683: Y5 IC50 = 1.4 nM; Y1 IC50 = 2,765 nM; Y2 IC50 = 7,187 nM; Y4 IC50 = 5,637 nM |
| Quantified Difference | Lu AA33810 shows >6600-fold selectivity for Y5 over Y1/Y2/Y4. CGP 71683 shows ~1975-fold selectivity for Y5 over Y1. |
| Conditions | Lu AA33810: HEK293 membranes expressing rat receptors. CGP 71683: Radioligand binding assays. |
Why This Matters
Higher selectivity minimizes off-target NPY receptor-mediated effects, ensuring that observed in vivo phenotypes are more directly attributable to Y5 antagonism.
- [1] Bertin Bioreagent. Lu AA33810 Datasheet. Product Number 32913. View Source
- [2] Bertin Bioreagent. CGP 71683 (hydrochloride) Datasheet. Product Number 28778. View Source
- [3] Cayman Chemical. Velneperit Datasheet. View Source
